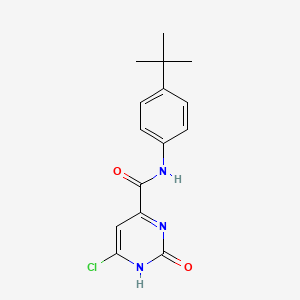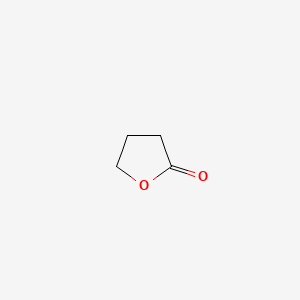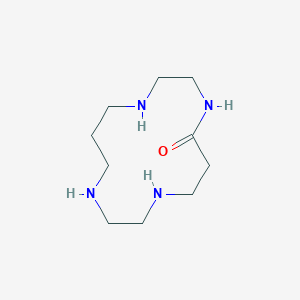
1,4,8,11-Tetrazacyclotetradecan-5-one
Overview
Description
Molecular Structure Analysis
The molecular structure of 1,4,8,11-Tetrazacyclotetradecan-5-one can be represented by the SMILES stringC1CNCCNCCCNCCNC1 . The InChI representation is 1S/C10H24N4/c1-3-11-7-9-13-5-2-6-14-10-8-12-4-1/h11-14H,1-10H2 . Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 214.31 g/mol. The compound appears as a white to pale cream powder . Its melting point ranges from 185 to 188 °C .Mechanism of Action
Target of Action
The primary targets of 1,4,8,11-Tetrazacyclotetradecan-5-one, also known as cyclam, are metal ions such as Co2+, Ni2+, Cu2+, and Zn2+ . These metal ions play crucial roles in various biological processes, including enzymatic reactions and signal transduction.
Mode of Action
Cyclam interacts with its targets by forming compounds with these metal ions. The formation of these compounds depends on the conditions of metal-ligand ratios and solvent media . The compound can form species with a four-coordinate metal in the N4 cavity of the ligand alone, and also with either one or two additional axial ligands .
Result of Action
The molecular and cellular effects of cyclam’s action are largely dependent on the specific metal ions it interacts with. For instance, cyclam complexes with Zn2+ ions could potentially influence zinc-dependent cellular processes . .
Action Environment
Environmental factors such as pH and the presence of other metal ions could influence the action, efficacy, and stability of cyclam. For example, the formation of cyclam-metal ion compounds can be influenced by the metal-ligand ratios and the solvent media
Advantages and Limitations for Lab Experiments
One advantage of Cyclam and its metal complexes is their ability to form stable complexes with metal ions, which can be useful in various scientific research applications. However, one limitation of Cyclam is its relatively low solubility in water, which can make it difficult to work with in aqueous solutions.
Future Directions
There are many potential future directions for research on Cyclam and its metal complexes. One area of interest is the development of Cyclam-based drugs for the treatment of cancer and other diseases. Another area of interest is the use of Cyclam and its metal complexes as catalysts for organic reactions, which could have important applications in the field of green chemistry. Additionally, the development of new synthesis methods for Cyclam and its metal complexes could lead to new applications in various scientific research fields.
In conclusion, Cyclam is a unique macrocyclic compound that has been widely studied for its ability to chelate metal ions. This compound has many potential applications in various scientific research fields, including as a catalyst, a drug carrier, and a contrast agent for imaging. While there are some limitations to working with Cyclam, its unique properties make it a promising area of research for the future.
Scientific Research Applications
Cyclam has been extensively studied for its ability to chelate metal ions. The cyclic structure of Cyclam allows it to form stable complexes with metal ions, such as copper, zinc, and nickel. These metal complexes have been used in various scientific research applications, including as catalysts for organic reactions, as contrast agents for magnetic resonance imaging, and as potential drugs for the treatment of cancer.
Safety and Hazards
properties
IUPAC Name |
1,4,8,11-tetrazacyclotetradecan-5-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22N4O/c15-10-2-5-13-7-6-11-3-1-4-12-8-9-14-10/h11-13H,1-9H2,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHCPAKJHIFSCSD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCNCCC(=O)NCCNC1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80332876 | |
| Record name | 1,4,8,11-tetrazacyclotetradecan-5-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80332876 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
85828-26-8 | |
| Record name | 1,4,8,11-tetrazacyclotetradecan-5-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80332876 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



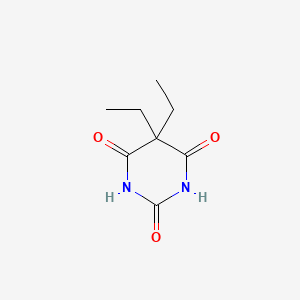

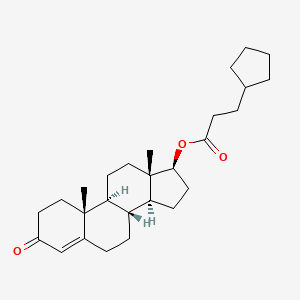
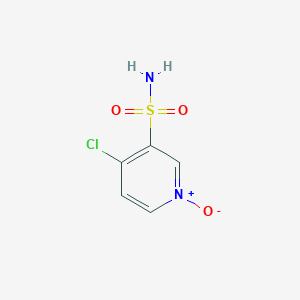
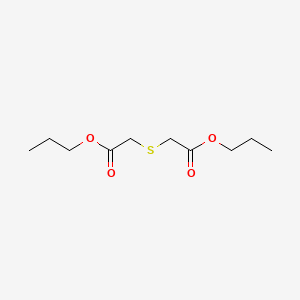

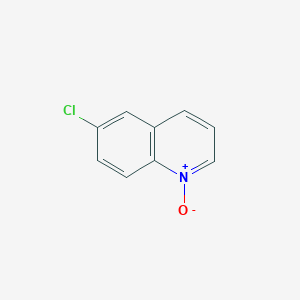
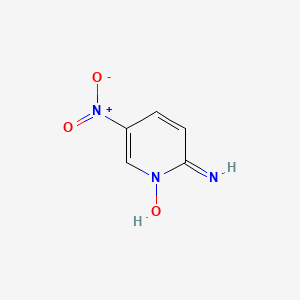

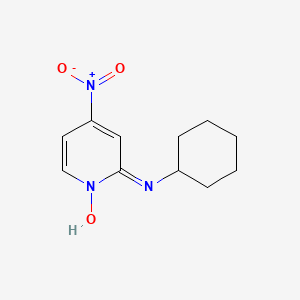

![4-[2-(1-Oxido-4-pyridinyl)ethyl]pyridine 1-oxide](/img/structure/B3396024.png)
